molecular formula C5H9BrClNO2 B12516285 4-Bromopyrrolidine-2-carboxylic acid hydrochloride

4-Bromopyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B12516285
M. Wt: 230.49 g/mol
InChI Key: OGUDDWQPILCXES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromopyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as an intermediate in organic synthesis and has applications in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromopyrrolidine-2-carboxylic acid hydrochloride typically involves the bromination of pyrrolidine-2-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Bromopyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromopyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the development of pharmaceutical agents, particularly in the design of drugs targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromopyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 4-Bromopyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the bromine atom, which enhances its reactivity and allows for specific interactions in chemical and biological systems. This makes it a valuable compound in the synthesis of specialized molecules and in the study of biochemical processes .

Properties

Molecular Formula

C5H9BrClNO2

Molecular Weight

230.49 g/mol

IUPAC Name

4-bromopyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H8BrNO2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2H2,(H,8,9);1H

InChI Key

OGUDDWQPILCXES-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1C(=O)O)Br.Cl

Origin of Product

United States

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